molecular formula C25H28N2O B14662539 1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine CAS No. 47581-70-4

1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine

Cat. No.: B14662539
CAS No.: 47581-70-4
M. Wt: 372.5 g/mol
InChI Key: HOSRAJVFYIYMHX-UHFFFAOYSA-N
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Description

1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine is a compound belonging to the class of piperazines. It is characterized by the presence of a diphenylmethoxy group attached to an ethyl chain, which is further connected to a phenylpiperazine moiety.

Preparation Methods

The synthesis of 1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine typically involves the reaction of diphenylmethanol with ethyl piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine involves its interaction with molecular targets such as dopamine transporters. By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other dopamine uptake inhibitors and is of interest in the study of neurological disorders .

Properties

CAS No.

47581-70-4

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

1-(2-benzhydryloxyethyl)-4-phenylpiperazine

InChI

InChI=1S/C25H28N2O/c1-4-10-22(11-5-1)25(23-12-6-2-7-13-23)28-21-20-26-16-18-27(19-17-26)24-14-8-3-9-15-24/h1-15,25H,16-21H2

InChI Key

HOSRAJVFYIYMHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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